molecular formula C7H6O3 B13829124 4,6,7-Trideuterio-1,3-benzodioxol-5-ol

4,6,7-Trideuterio-1,3-benzodioxol-5-ol

Cat. No.: B13829124
M. Wt: 141.14 g/mol
InChI Key: LUSZGTFNYDARNI-CBYSEHNBSA-N
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Description

4,6,7-Trideuterio-1,3-benzodioxol-5-ol is a deuterated derivative of sesamol (1,3-benzodioxol-5-ol), where hydrogen atoms at positions 4, 6, and 7 on the benzodioxole ring are replaced with deuterium. This isotopic labeling enhances its utility in metabolic tracing, pharmacokinetic studies, and nuclear magnetic resonance (NMR) spectroscopy, as deuterium substitution reduces signal splitting and improves spectral resolution . Sesamol exhibits antioxidant, anti-inflammatory, and low toxicity profiles, making it a model compound for drug delivery systems and dermatological applications . The deuterated variant is hypothesized to retain these biological properties while offering improved stability in tracer studies due to kinetic isotope effects.

Properties

Molecular Formula

C7H6O3

Molecular Weight

141.14 g/mol

IUPAC Name

4,6,7-trideuterio-1,3-benzodioxol-5-ol

InChI

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D

InChI Key

LUSZGTFNYDARNI-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1O)[2H])OCO2)[2H]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol typically involves the deuteration of 1,3-benzodioxol-5-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trideuterio-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Non-deuterated 1,3-benzodioxol-5-ol.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4,6,7-Trideuterio-1,3-benzodioxol-5-ol has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace the pathways of sesamol and its derivatives.

    Medicine: Investigated for its potential antioxidant and anticancer properties.

    Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol is similar to that of sesamol. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. The deuterium atoms may enhance the stability of the compound, prolonging its activity in biological systems.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3-Benzodioxol-5-ol Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight Key Applications/Properties References
4,6,7-Trideuterio-1,3-benzodioxol-5-ol C₇H₃D₃O₃ Deuterium at positions 4, 6, 7 ~144.14* Isotopic tracing, metabolic stability studies Inferred
Sesamol (1,3-benzodioxol-5-ol) C₇H₆O₃ None (parent compound) 138.12 Antioxidant, anti-inflammatory, low toxicity
(E)-6-(Prop-1-enyl)-1,3-benzodioxol-5-ol C₁₀H₁₀O₃ Prop-1-enyl at position 6 178.18 Precursor in carpanone synthesis; m.p. 93°C
NSC-370284 C₂₁H₂₅NO₆ Pyrrolidinyl-trimethoxyphenyl at position 6 387.43 Research in kinase inhibition; 98% HPLC purity
Sesaminol C₂₀H₁₈O₇ Hexahydro-benzo chromenyl at position 6 370.35 Neuroprotective, antioxidant, anti-inflammatory
Safrole Acetate C₁₀H₁₀O₄ Acetate at position 5 194.18 Fragrance industry; sweet, spicy odor

*Estimated based on sesamol’s molecular weight (138.12) and deuterium substitution.

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